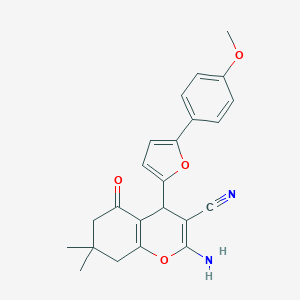![molecular formula C26H31N3O2S B285932 (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders. TAK-915 is a selective antagonist of the G protein-coupled receptor 39 (GPR39) and has shown promising results in preclinical studies.
Wirkmechanismus
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione acts as a selective antagonist of GPR39, a receptor that is highly expressed in the brain and has been implicated in various neurological disorders. By blocking the activity of GPR39, this compound enhances the release of neurotransmitters such as glutamate and acetylcholine, which are essential for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of glutamate and acetylcholine in the prefrontal cortex and hippocampus, two brain regions that are critical for learning and memory. This compound also enhances synaptic plasticity, which is the ability of neurons to form and strengthen connections with each other.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione is its selectivity for GPR39, which reduces the risk of off-target effects. However, this compound has a relatively short half-life and requires frequent dosing in preclinical studies. Additionally, the long-term safety and efficacy of this compound in humans are still unknown.
Zukünftige Richtungen
Future research on (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans with cognitive impairment associated with various neurological disorders. Finally, this compound could be used as a tool compound to investigate the role of GPR39 in various physiological and pathological processes in the brain.
Synthesemethoden
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzaldehyde with 2-methylpiperazine, followed by the reaction with thiazolidine-2,4-dione and the subsequent purification of the product.
Wissenschaftliche Forschungsanwendungen
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione has been extensively studied in preclinical models of cognitive impairment associated with Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In these studies, this compound has been shown to improve cognitive function by enhancing synaptic plasticity and neurotransmitter release in the brain.
Eigenschaften
Molekularformel |
C26H31N3O2S |
|---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H31N3O2S/c1-19-7-5-6-8-22(19)28-15-13-27(14-16-28)18-29-24(30)23(32-25(29)31)17-20-9-11-21(12-10-20)26(2,3)4/h5-12,17H,13-16,18H2,1-4H3/b23-17+ |
InChI-Schlüssel |
YLPAHICPGZEJJC-HAVVHWLPSA-N |
Isomerische SMILES |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=C(C=C4)C(C)(C)C)/SC3=O |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=O |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)
![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)

![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)

![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)

![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(4-Methylbenzylidene)-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285887.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
